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Introduction: Monosynaptic tracing using a glycoprotein-deleted rabies virus (RVAG) is a
powerful neuroanatomical technique for identifying neurons that provide direct synaptic input to
a specific, genetically-defined population of "starter" cells.[1][2] The system relies on a
replication-deficient rabies virus from which the gene encoding its envelope glycoprotein (G)
has been deleted.[1][3] This deletion prevents the virus from spreading between neurons. To
enable monosynaptic retrograde tracing, two key components are introduced into the starter
cells using helper adeno-associated viruses (AAVS):

e TVA Receptor: The avian receptor for the Avian Sarcoma and Leukosis Virus (ASLV-A).
Mammalian cells do not naturally express TVA, so only cells engineered to express it can be
infected by a rabies virus pseudotyped with the ASLV-A envelope protein, EnvA.[1][4]

» Rabies Glycoprotein (G): The G protein is provided in trans within the starter cells. This
allows the newly assembled RVAG virions to bud from the starter cell and spread
retrogradely across a single synapse to presynaptic input neurons.[3][4]

Because the presynaptic input neurons do not express the G protein, the virus cannot spread
further, thus restricting the labeling to monosynaptically connected cells.[4] This method is
widely used to map the precise input connectivity of neuronal circuits throughout the nervous
system.[2][4]
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Core Principle of Monosynaptic Tracing

The fundamental strategy involves a two-step viral delivery process. First, helper AAVs are
used to deliver the genes for the TVA receptor and the rabies G-protein to a targeted population
of neurons, often defined by Cre-recombinase expression. Following an incubation period to
allow for protein expression, the EnvA-pseudotyped G-deleted rabies virus is injected, leading
to specific infection of the "starter" cells and subsequent monosynaptic retrograde labeling of

their direct inputs.
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Caption: Core principle of G-deleted rabies virus monosynaptic tracing.

Experimental Workflow

The procedure involves two separate stereotaxic surgeries with specific incubation periods to
ensure proper viral gene expression and trans-synaptic tracing. The entire process, from the
first surgery to tissue analysis, typically takes 3-4 weeks.
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Experimental Timeline
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Caption: Standard experimental workflow and timeline for monosynaptic tracing.

Quantitative Data Summary
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Successful tracing experiments are critically dependent on viral titers, injection volumes, and
timing. The following tables provide typical parameters.

Table 1: Viral Components and Titers

Typical Titer
Viral Component Strain/Serotype (infectious Key Feature
units/mL)
Delivers Cre-
1x1012-1x103
Helper AAV(S) AAV1, AAV2/1, etc. dependent TVA and

vg/mL
G-protein genes.[1][5]

EnvA-pseudotyped
retrograde tracer
SAD-B19 or CVS-N2c  ~5x 108 IlU/mL carrying a reporter

G-deleted Rabies

Virus
gene (e.g., mCherry).
[6]
Can increase tracing

Engineered o N/A (delivered by efficiency up to 20-fold

] oG (optimized G)

Glycoprotein AAV) compared to standard

B19G.[3]
Table 2: Stereotaxic Injection Parameters

Parameter Helper AAV Injection Rabies Virus Injection

Injection Volume 5-20 nL 50-100 nL[7]

Injection Rate 10-20 nL/min 20-50 nL/min

Needle Dwell Time (post- ) ]

o 5-10 min 10 min

injection)

Biosafety Level BSL-1 BSL-2

Table 3: Experimental Timeline
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Phase Duration Purpose

Allow for sufficient expression
AAV Incubation 14-21 days of TVA and G-protein in starter

neurons.[6][8]

Allow for rabies virus infection,
replication, retrograde
Rabies Incubation 7 days transport, and reporter

expression in input neurons.[5]

[8]

Detailed Experimental Protocols
Protocol 1: Helper AAV Stereotaxic Injection (Surgery 1)

This protocol outlines the injection of Cre-dependent helper AAVs into a specific brain region of
a Cre-driver mouse line.

e Anesthesia and Preparation: Anesthetize the mouse using isoflurane (3-4% for induction,
1.5-2% for maintenance). Place the animal in a stereotaxic frame and apply eye ointment.
Shave the scalp and sterilize with betadine and ethanol swabs.

o Craniotomy: Make a midline incision to expose the skull. Use a dental drill to create a small
craniotomy (~0.5 mm) over the target coordinates.

» Virus Loading: Load a glass micropipette with the appropriate dilution of helper AAV(S). It is
critical to titrate helper virus concentrations to avoid toxicity and background labeling.[1][5][8]

« Injection: Slowly lower the micropipette to the target depth. Inject the virus according to the
parameters in Table 2. After the injection is complete, leave the pipette in place for 5-10
minutes to allow diffusion before slowly retracting.

o Post-Operative Care: Suture the incision and provide post-operative analgesics and
hydration. Monitor the animal during recovery.

 Incubation: Allow 2-3 weeks for viral expression before proceeding to the second surgery.[6]
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Protocol 2: G-Deleted Rabies Virus Injection (Surgery 2)

Note: All procedures involving live rabies virus must be performed in a BSL-2 facility by
vaccinated personnel.

o Preparation: Follow the same anesthesia and surgical preparation steps as in Protocol 1.

« Virus Injection: Re-anesthetize the animal and place it in the stereotaxic frame. Load a new
glass micropipette with the EnvA-pseudotyped RVAG. Inject the rabies virus into the same
coordinates as the helper AAVs, following the parameters in Table 2.

o Post-Operative Care: Suture the incision and provide post-operative care as before. House
the animal in a designated BSL-2 area.

 Incubation: Allow 7 days for the rabies virus to infect starter cells and spread to presynaptic
partners.[5][8]

Protocol 3: Perfusion and Tissue Processing

» Perfusion: Deeply anesthetize the mouse and perform transcardial perfusion, first with ice-
cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

e Brain Extraction: Dissect the brain and post-fix overnight in 4% PFA at 4°C.

o Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks
(typically 24-48 hours).

» Sectioning: Freeze the brain and cut coronal or sagittal sections (e.g., 40-50 pm thick) using
a cryostat or vibratome. Collect sections in PBS.

Protocol 4: Imaging and Data Analysis

e Immunohistochemistry (Optional): Perform immunostaining to amplify the fluorescent signal
or to label other cellular markers.

e Imaging: Mount the sections on slides and coverslip with mounting medium. Use a confocal
or epifluorescence microscope to image the injection site and other brain regions.
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¢ Cell Identification:

o Starter Cells: Identify neurons at the injection site that are co-labeled with the reporters
from both the helper AAV (e.g., EGFP) and the rabies virus (e.g., mCherry).

o Input Cells: Identify neurons that are labeled only with the rabies virus reporter (e.g.,
mCherry) throughout the brain.

e Quantitative Analysis:

o Map the anatomical locations of all input cells.

o Count the number of starter cells and input cells in each brain region.

o Caution: Standard metrics like input fraction or convergence index can be heavily biased
by the number of starter cells.[7][9] It is crucial to use appropriate statistical models that
account for this relationship when comparing across different experiments or conditions.[9]
Control experiments in Cre-negative mice are essential to verify the absence of
background labeling.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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